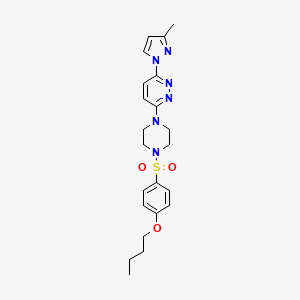

3-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Beschreibung

Eigenschaften

IUPAC Name |

3-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O3S/c1-3-4-17-31-19-5-7-20(8-6-19)32(29,30)27-15-13-26(14-16-27)21-9-10-22(24-23-21)28-12-11-18(2)25-28/h5-12H,3-4,13-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWBDALHXWGFTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Structure

The compound can be represented by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C22H28N6O3S

- Molecular Weight : 456.6 g/mol

Properties

| Property | Value |

|---|---|

| Molecular Weight | 456.6 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease pathways. The sulfonyl group enhances its reactivity, allowing it to modulate biological functions effectively.

Therapeutic Applications

Research has indicated that the compound exhibits potential in several therapeutic areas:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation, particularly in cell lines such as A549 (lung cancer) and HCT-116 (colorectal cancer).

- Antimicrobial Properties : The compound has shown moderate to good activity against various bacterial strains, indicating potential use as an antimicrobial agent.

Case Studies and Research Findings

-

Anticancer Studies :

- A study evaluated the antiproliferative effects of similar piperazine derivatives on various cancer cell lines. Compounds demonstrated significant inhibitory activity with IC50 values ranging from 2.39 to 3.90 μM against A549 and HCT-116 cells, suggesting that our compound may have comparable efficacy .

- Antimicrobial Activity :

- In vitro Evaluations :

Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50/Effectiveness |

|---|---|---|

| Anticancer | A549 (Lung Cancer) | IC50 = 2.39 ± 0.10 μM |

| HCT-116 (Colorectal) | IC50 = 3.90 ± 0.33 μM | |

| Antimicrobial | E. coli | Moderate Activity |

| S. aureus | High Activity |

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating bacterial infections, particularly those caused by resistant strains.

Anticancer Activity

In addition to its antibacterial properties, 3-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine has shown promising anticancer effects. Certain derivatives of piperazine compounds have demonstrated antiproliferative activity against various human cancer cell lines. This suggests the potential for developing new anticancer therapies based on this compound's structure .

Enzyme Inhibition

The compound may act as an enzyme inhibitor, possibly through competitive or non-competitive binding to active sites. This characteristic opens avenues for exploring its role in modulating biochemical pathways relevant to various diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that require controlled conditions to optimize yield and purity. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Potential Derivatives

Several derivatives share structural similarities with this compound, which may enhance its biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyridazine | Pyrazole and piperazine rings | Contains a naphthalene moiety |

| 6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine | Sulfonamide structure | Exhibits histamine H3 antagonistic activity |

| 3-(3,5-dimethylpyrazolyl)-2-methylpyridine | Pyrazole and methyl groups | Different substitution pattern on the pyridine ring |

These derivatives may exhibit enhanced pharmacological profiles compared to the parent compound due to modifications that improve solubility or target specificity.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

- Antibacterial Research : In vitro studies confirmed significant antibacterial activity against a range of pathogens, indicating its utility as a lead compound for antibiotic development.

- Cancer Therapeutics : Derivatives were tested against multiple cancer cell lines, showing promising results that warrant further investigation into their mechanisms and efficacy.

- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed potential pathways through which this compound could modulate disease processes.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The following analogs share the 3-(piperazinyl)-6-(3-methylpyrazolyl)pyridazine core but differ in sulfonyl-linked aryl or acyl groups:

Key Observations:

- Electron-Donating vs. Withdrawing Groups : The 4-butoxyphenyl group in the target compound is electron-donating, contrasting with electron-withdrawing substituents (e.g., Cl, F, CF₃, SO₂Me). This difference influences electronic interactions with biological targets, such as enzymes or receptors .

- Biological Activity : Pyridazine derivatives with halogenated aryl groups (e.g., 3-chloro) show antibacterial activity, while trifluoromethylated analogs may exhibit improved metabolic stability . The butoxy variant’s pharmacological profile remains underexplored but is hypothesized to target lipid-rich environments.

Molecular and Pharmacokinetic Insights

- Molecular Weight : The target compound’s molecular weight (~463.5 estimated) is higher than chloro (418.9) or fluoro (418.9) analogs due to the butoxy chain, which could impact oral bioavailability .

- Synthetic Feasibility : Halogenated analogs (e.g., 2,4-difluoro) are synthetically accessible via nucleophilic aromatic substitution, whereas the butoxy group requires alkoxylation under controlled conditions .

- Thermodynamic Solubility : Polar groups like methanesulfonyl () improve aqueous solubility (>50 μM in PBS), whereas butoxy derivatives may require formulation adjustments for in vivo studies .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

Synthetic optimization requires a combination of statistical design of experiments (DoE) and reaction condition refinement. For example:

- DoE : Use fractional factorial designs to screen variables (e.g., temperature, solvent, catalyst ratio) and identify critical factors impacting yield .

- Stepwise refinement : Introduce sulfonylpiperazine and pyrazole substituents sequentially to minimize side reactions. Purify intermediates via column chromatography or crystallization .

- Quality control : Monitor reaction progress using TLC/HPLC and validate purity via NMR and mass spectrometry .

Basic: What spectroscopic and computational techniques are recommended for structural elucidation?

Answer:

- NMR : Use , , and 2D NMR (e.g., HSQC, HMBC) to resolve piperazine, pyridazine, and sulfonyl group connectivity .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula and detects fragmentation patterns .

- X-ray crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

- Computational DFT : Simulate IR/NMR spectra for comparison with experimental data .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

Prioritize assays based on structural analogs (e.g., pyridazine derivatives with anti-bacterial/anti-viral activity):

- Enzyme inhibition : Test against kinases, proteases, or bacterial/viral targets (e.g., HIV protease) using fluorescence-based assays .

- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) and compare with non-cancerous cells .

- Antimicrobial activity : Use microdilution assays against Gram-positive/negative bacteria and fungi .

Advanced: How can computational modeling predict biological targets and binding mechanisms?

Answer:

- Molecular docking : Use AutoDock or Schrödinger to simulate interactions with protein active sites (e.g., kinases, GPCRs) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories (e.g., GROMACS) .

- Pharmacophore modeling : Identify critical functional groups (e.g., sulfonyl, pyridazine) for target engagement .

- QSAR : Corrogate substituent effects (e.g., butoxy vs. methoxy) with activity data to prioritize derivatives .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data?

Answer:

- Meta-analysis : Compare SAR across pyridazine derivatives (e.g., anti-platelet vs. anti-viral activities) to identify conserved pharmacophores .

- Proteomics : Use affinity chromatography or pull-down assays to confirm off-target effects .

- Free-energy calculations : Apply MM-PBSA/GBSA to quantify binding energetics and explain outlier data .

Advanced: What are the challenges in characterizing reaction intermediates during multi-step synthesis?

Answer:

- Instability : Quench reactive intermediates (e.g., sulfonyl chlorides) immediately and analyze via low-temperature NMR .

- Spectral overlap : Use deuterated solvents and -labeling to resolve piperazine/pyridazine signals .

- Byproduct identification : Employ LC-MS/MS to detect low-abundance impurities and optimize quenching steps .

Advanced: How to analyze metabolic stability and pharmacokinetic (PK) properties in preclinical studies?

Answer:

- Liver microsomes : Assess phase I/II metabolism (e.g., CYP450 oxidation, glucuronidation) using LC-HRMS .

- Plasma stability : Incubate compound in plasma (37°C) and quantify degradation via HPLC-UV .

- In silico ADME : Predict logP, bioavailability, and BBB penetration using tools like SwissADME .

Basic: What purification techniques are effective for isolating the final compound?

Answer:

- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) .

- Crystallization : Optimize solvent mixtures (e.g., DCM/hexane) to obtain high-purity crystals for X-ray analysis .

- Extraction : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to remove hydrophilic byproducts .

Advanced: How can researchers leverage reaction path search methods for mechanistic studies?

Answer:

- Quantum chemistry : Use Gaussian or ORCA to compute transition states and intermediates in sulfonylation or cyclization steps .

- Kinetic profiling : Monitor reaction progress via in-situ IR or Raman spectroscopy to validate computed mechanisms .

- Isotope labeling : Introduce or to trace atom migration during key transformations .

Advanced: What strategies mitigate toxicity risks during preclinical development?

Answer:

- Genotoxicity screening : Conduct Ames test (bacterial reverse mutation) and micronucleus assay .

- hERG inhibition : Patch-clamp assays to assess cardiac liability; modify piperazine substituents to reduce hERG binding .

- Metabolite profiling : Identify toxic metabolites (e.g., reactive quinones) via trapped adduct analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.